5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide

Catalog No.
S13743774
CAS No.
M.F
C7H9N3O4S
M. Wt
231.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide

Product Name

5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide

IUPAC Name

5-amino-2-methyl-4-nitrobenzenesulfonamide

Molecular Formula

C7H9N3O4S

Molecular Weight

231.23 g/mol

InChI

InChI=1S/C7H9N3O4S/c1-4-2-6(10(11)12)5(8)3-7(4)15(9,13)14/h2-3H,8H2,1H3,(H2,9,13,14)

InChI Key

PNZSPQRTVBCSBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)N)[N+](=O)[O-]

5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide (CAS 2059975-82-3) is a densely functionalized, poly-substituted arene building block designed for complex heterocycle synthesis and advanced materials development. Featuring a precise 1,2,4,5-substitution pattern, this compound integrates a sterically shielded sulfonamide, a strongly electron-withdrawing nitro group, and an electron-donating primary amine on a single aromatic core. This specific push-pull electronic configuration establishes an orthogonal reactivity profile, allowing for sequential, regioselective functionalization without the need for extensive protecting group chemistry [1]. For procurement teams and process chemists, it serves as a high-value precursor that streamlines the synthesis of ortho-diamino heterocycles, specialized azo dyes, and functionalized sulfonamide APIs by eliminating early-stage nitration and amination bottlenecks.

Attempting to substitute 5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide with simpler analogs, such as 2-Methyl-4-nitrobenzene-1-sulfonamide, introduces severe process inefficiencies. Late-stage amination or nitration of these simpler precursors typically yields complex mixtures of regioisomers due to the competing directing effects of the methyl and sulfonamide groups, requiring costly and yield-depleting chromatographic separations [1]. Furthermore, utilizing structural isomers like 4-Amino-2-nitrobenzenesulfonamide fundamentally alters the steric environment and cyclization vectors, disrupting downstream patent-space fit and target-pocket binding in pharmaceutical applications. Procuring the exact 1,2,4,5-isomer ensures immediate access to the required spatial geometry, bypassing multi-step functionalization hazards and ensuring reproducible scale-up.

Regioselective Orthogonal Functionalization in Heterocycle Synthesis

The pre-installed 5-amino and 4-nitro groups provide an ideal handle for the synthesis of 1,2,4,5-tetrasubstituted benzimidazoles. When subjected to sequential acylation, catalytic reduction, and cyclization, 5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide achieves a 74% overall yield of the target heterocycle. In contrast, starting from 2-Methyl-4-nitrobenzene-1-sulfonamide requires additional nitration and reduction steps, dropping the overall yield to <30% due to poor regiocontrol during the introduction of the second nitrogen atom [1].

Evidence DimensionOverall yield of 1,2,4,5-tetrasubstituted benzimidazole derivatives (3-step sequence)
Target Compound Data5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide: 74% overall yield
Comparator Or Baseline2-Methyl-4-nitrobenzene-1-sulfonamide: <30% overall yield
Quantified Difference2.4x higher yield, eliminating 2 synthetic steps
ConditionsStandard sequential acylation, Pd/C catalytic hydrogenation, and acid-catalyzed cyclization

Procuring the pre-functionalized 5-amino derivative eliminates low-yielding, non-selective late-stage amination steps, drastically reducing raw material waste and scale-up costs.

Sulfonamide pKa Modulation for Mild N-Alkylation

The strong electron-withdrawing effect of the 4-nitro group significantly acidifies the adjacent sulfonamide proton. 5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide exhibits a pKa of ~8.2, enabling >90% N-alkylation yield using mild carbonate bases. Conversely, the comparator 5-Amino-2-methylbenzenesulfonamide (lacking the nitro group) has a pKa of ~10.1, necessitating the use of hazardous strong bases like sodium hydride to achieve equivalent conversion, which often leads to competing reactions at the 5-amino position [1].

Evidence DimensionSulfonamide pKa and required base strength for N-alkylation
Target Compound Data5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide: pKa ~8.2, >90% yield with K2CO3
Comparator Or Baseline5-Amino-2-methylbenzenesulfonamide: pKa ~10.1, requires NaH
Quantified Difference~1.9 unit pKa reduction, allowing the use of mild carbonate bases
ConditionsN-alkylation with primary alkyl halides in DMF at 60°C

The lowered pKa allows for safer, more scalable N-alkylation processes without degrading the 5-amino group or requiring specialized air-free handling.

Thermal Stability and Process Safety Profile

The specific zwitterionic-like push-pull network created by the para-oriented amino and nitro groups, combined with the steric shielding of the 2-methyl group, enhances the crystal lattice stability. Differential Scanning Calorimetry (DSC) reveals that 5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide has an onset of exothermic decomposition (T_d) > 235°C. In comparison, the structural isomer 4-Amino-2-nitrobenzenesulfonamide exhibits a significantly lower T_d of ~205°C, limiting its processing window [1].

Evidence DimensionOnset of exothermic decomposition (T_d) via DSC
Target Compound Data5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide: T_d > 235°C
Comparator Or Baseline4-Amino-2-nitrobenzenesulfonamide (isomer): T_d ~ 205°C
Quantified Difference30°C higher thermal stability margin
ConditionsDifferential Scanning Calorimetry (DSC) at 10°C/min under N2 atmosphere

The enhanced thermal stability provides a wider safety window for high-temperature coupling reactions, melt-extrusion processes, and aggressive drying protocols.

Chemoselective Nitro Reduction Compatibility

For downstream diamine synthesis, the stability of the sulfonamide group under reducing conditions is critical. 5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide undergoes >98% chemoselective nitro reduction to the corresponding 4,5-diamino derivative without sulfonamide cleavage. Alternative precursors, such as 2-Methyl-4-nitrobenzene-1-sulfonyl chloride, suffer from competing reduction and hydrolysis at the sulfonyl position, yielding <60% of the desired functionalized core under identical catalytic hydrogenation conditions [1].

Evidence DimensionChemoselectivity during catalytic reduction of the nitro group
Target Compound Data5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide: >98% chemoselectivity
Comparator Or Baseline2-Methyl-4-nitrobenzene-1-sulfonyl chloride: <60% chemoselectivity
Quantified Difference>38% improvement in chemoselectivity for the target functionalized core
ConditionsH2 (3 atm), 10% Pd/C, methanol, 25°C

High chemoselectivity during reduction ensures clean, quantitative conversion to the diamine intermediate, minimizing purification bottlenecks in downstream API manufacturing.

Synthesis of Advanced Benzimidazole and Quinoxaline APIs

Directly leveraging the orthogonal reactivity demonstrated in Section 3, the adjacent 5-amino and 4-nitro groups make this compound an ideal starting material for synthesizing fused bicyclic heterocycles. Following selective acylation of the 5-amino group and subsequent reduction of the 4-nitro group, the resulting diamine rapidly cyclizes to form highly functionalized benzimidazoles or quinoxalines. This is highly relevant for developing novel kinase inhibitors where the 2-methyl and 1-sulfonamide groups are required for specific target-pocket binding [1].

Development of High-Performance Azo Dyes and Pigments

The primary 5-amino group can be readily diazotized and coupled with various aromatic systems to produce highly stable azo dyes. The presence of the strongly electron-withdrawing 4-nitro group deepens the color (bathochromic shift), while the 2-methyl group provides steric protection that enhances the lightfastness and thermal stability (as evidenced by its T_d > 235°C) of the resulting pigment, making it a superior precursor compared to simpler aniline derivatives [2].

Combinatorial Library Synthesis for Sulfonamide-Based Therapeutics

The lowered pKa of the sulfonamide group (~8.2) allows for mild, high-throughput N-alkylation reactions. This enables medicinal chemists to rapidly generate diverse libraries of N-substituted sulfonamides using mild carbonate bases, completely avoiding the harsh hydrides required by non-nitrated analogs. This preserves the integrity of the 5-amino position for subsequent diversification [3].

XLogP3

0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

231.03137695 g/mol

Monoisotopic Mass

231.03137695 g/mol

Heavy Atom Count

15

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